Ethyl 4-(2-hydroxy-3-(4-methoxyphenoxy)propyl)piperazine-1-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

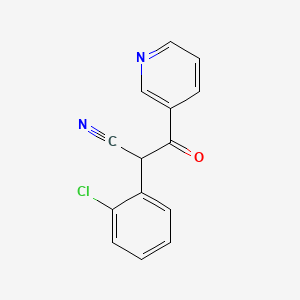

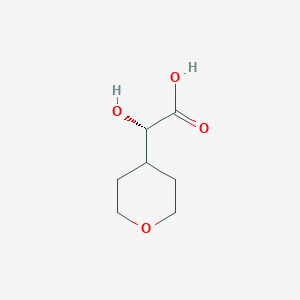

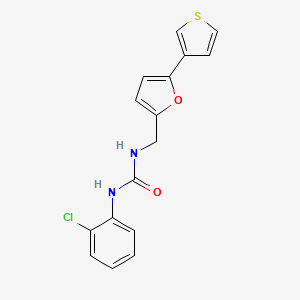

This compound is a derivative of piperazine, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The piperazine ring is substituted with an ethyl carboxylate group and a hydroxypropyl group that is further substituted with a methoxyphenyl group .

Molecular Structure Analysis

The molecule contains a total of 51 bonds, including 25 non-H bonds, 7 multiple bonds, 8 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 (thio-) carbamate (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, 1 secondary alcohol, and 2 ethers .Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

- Synthesis of Spiro[oxolane-2,2′-piperazine]-3′,6′-diones : This compound is used in the synthesis of spiro derivatives, a chemical process that forms complex structures important in various scientific applications (Shin et al., 1983).

- Synthesis of Piperazine Substituted Quinolones : Involves the condensation of ethyl [4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-3-quinoline] carboxylate with N1-monosubstituted piperazine hydrochlorides, showing its utility in creating new chemical entities (Fathalla & Pazdera, 2017).

Biological and Pharmaceutical Research

- HIV-1 Reverse Transcriptase Inhibitors : Derivatives of this compound have been synthesized and evaluated for their inhibition of HIV-1 reverse transcriptase, showcasing its potential in antiviral research (Romero et al., 1994).

- Antimycobacterial Assay of Xanthone Derivatives : Certain derivatives, including those related to this compound, have been synthesized and evaluated for their activity against M. tuberculosis, indicating its relevance in antimicrobial research (Szkaradek et al., 2008).

- Synthesis and Antimicrobial Activity of Piperazine Derivatives : The compound's derivatives have been synthesized and evaluated for antimicrobial activity, underlining its importance in the development of new antimicrobial agents (Mhaske et al., 2014).

Chemical Process Development

- Microwave-Assisted Amidation : This compound undergoes microwave-assisted amidation, a process that enhances chemical reactions and has implications in various fields of chemical research (Milosevic et al., 2015).

- Scale-Up Synthesis for Dopamine Uptake Inhibitors : The compound is used in the development of a robust process for the preparation of dopamine uptake inhibitors, demonstrating its utility in pharmaceutical manufacturing (Ironside et al., 2002).

Propiedades

IUPAC Name |

ethyl 4-[2-hydroxy-3-(4-methoxyphenoxy)propyl]piperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O5.ClH/c1-3-23-17(21)19-10-8-18(9-11-19)12-14(20)13-24-16-6-4-15(22-2)5-7-16;/h4-7,14,20H,3,8-13H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHZOWARLQWLFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC(COC2=CC=C(C=C2)OC)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethoxy-5-iodo-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B2800178.png)

![Methyl 5-benzyl-2-[(cyanoacetyl)amino]thiophene-3-carboxylate](/img/structure/B2800187.png)

![5-(2-chlorophenyl)-1-(4-methoxybenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2800193.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2800194.png)

![Butyl 2-[10-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro-6H,7H,8H,9H-1,3-diazaperhydroepino[1,2-h]purin-3-yl]acetate](/img/structure/B2800196.png)